An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-2-yl)prop-2-yn-1-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-2-yl)prop-2-yn-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical and spectroscopic properties of 1-(Piperidin-2-yl)prop-2-yn-1-one, a heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data in published literature, this document outlines a proposed synthesis protocol and presents predicted data based on the analysis of its core structural components: the 2-acylpiperidine scaffold and the propargyl ketone moiety. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.
Introduction
1-(Piperidin-2-yl)prop-2-yn-1-one is a bifunctional organic molecule featuring a six-membered piperidine ring acylated at the 2-position with a propargyl group. The presence of a secondary amine, a ketone, and a terminal alkyne within the same structure imparts a unique chemical reactivity profile, making it an intriguing building block for the synthesis of more complex and potentially biologically active compounds. The 2-acylpiperidine moiety is a common feature in various natural products and pharmacologically active molecules.[1] The propargyl ketone functionality is also of significant interest in medicinal chemistry due to its ability to act as a covalent inhibitor and its utility in bioorthogonal "click" chemistry reactions.[2]
This guide will delve into the predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic signatures, chemical reactivity, and potential biological relevance of 1-(Piperidin-2-yl)prop-2-yn-1-one.
Physicochemical Properties
Given the absence of experimentally determined data for 1-(Piperidin-2-yl)prop-2-yn-1-one, the following physicochemical properties have been predicted based on its chemical structure and comparison with analogous compounds.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₈H₁₁NO | Calculated |
| Molecular Weight | 137.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted[3] |
| Boiling Point | ~271.3 °C at 760 mmHg | Predicted[4] |
| Solubility | Soluble in most organic solvents | Inferred from piperidine[5] |
| pKa (Conjugate Acid) | ~8-9 | Estimated |
Synthesis and Characterization
Proposed Synthetic Protocol
A potential synthetic route could involve the conversion of piperidine-2-carboxylic acid to an activated species, such as an acid chloride or an N-acylbenzotriazole, followed by reaction with a propargyl nucleophile. An alternative, and perhaps more direct, approach would be the reaction of a 2-lithiated piperidine derivative with a propargyl electrophile.
Step-by-Step Proposed Synthesis via Acylation of Piperidine-2-carboxylic Acid:
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Protection of the Piperidine Nitrogen: The secondary amine of piperidine-2-carboxylic acid is first protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the N-protected piperidine-2-carboxylic acid is then activated. This can be achieved by conversion to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride, or by forming an active ester.
-
Reaction with a Propargyl Nucleophile: The activated acid derivative is then reacted with a suitable propargyl nucleophile, such as propargylmagnesium bromide or propargyllithium, to form the desired ketone.
-
Deprotection: The final step involves the removal of the N-protecting group to yield 1-(Piperidin-2-yl)prop-2-yn-1-one.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C=O, C≡C-H).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Spectroscopic Data (Predicted)
The following spectroscopic data for 1-(Piperidin-2-yl)prop-2-yn-1-one has been predicted using online spectroscopic prediction tools and analysis of similar structures.[7][8][9][10]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show the following signals (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.3 - 3.5 | m | 1H | H-2 |
| ~ 3.1 - 3.3 | m | 1H | H-6 (axial) |
| ~ 2.8 - 3.0 | m | 1H | H-6 (equatorial) |
| ~ 2.5 | s | 1H | C≡C-H |
| ~ 1.5 - 1.9 | m | 6H | H-3, H-4, H-5 |
| ~ 1.5 | br s | 1H | N-H |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would likely show the following signals (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 205 - 210 | C=O |
| ~ 80 - 85 | -C≡CH |
| ~ 75 - 80 | -C≡CH |
| ~ 55 - 60 | C-2 |
| ~ 45 - 50 | C-6 |
| ~ 25 - 30 | C-3, C-4, C-5 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch |
| ~ 3250 | C≡C-H stretch |
| ~ 2100 | C≡C stretch |
| ~ 1710 | C=O stretch |
Mass Spectrometry
The predicted mass spectrum (Electron Ionization - EI) would show:
-
Molecular Ion (M⁺): m/z = 137
-
Major Fragments: Predictions suggest potential fragmentation pathways involving the loss of the propargyl group, cleavage of the piperidine ring, and other characteristic fragmentations of α-amino ketones.[11]
Chemical Reactivity
The chemical reactivity of 1-(Piperidin-2-yl)prop-2-yn-1-one is dictated by its three key functional groups: the secondary amine, the ketone, and the terminal alkyne.
Reactivity of the Piperidine Moiety
The secondary amine of the piperidine ring can act as a nucleophile, participating in reactions such as alkylation, acylation, and condensation. The α-amino ketone a structural motif known for its unique reactivity and potential for instability, which can lead to rearrangements or self-condensation under certain conditions.[12]
Reactivity of the Propargyl Ketone Moiety
The propargyl ketone is a versatile functional group. The terminal alkyne can undergo a variety of reactions, including:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.[3]
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to form a β-amino-α,β-alkynyl ketone.
The ketone carbonyl group can undergo standard nucleophilic addition reactions.
Diagram of Key Reactive Sites
Caption: Key reactive sites of 1-(Piperidin-2-yl)prop-2-yn-1-one.
Potential Biological and Pharmacological Relevance
While no direct biological studies on 1-(Piperidin-2-yl)prop-2-yn-1-one have been reported, the constituent structural motifs are prevalent in many biologically active compounds.
-
2-Acylpiperidine Scaffold: This scaffold is found in numerous alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][13] The specific stereochemistry at the 2-position is often crucial for biological activity.
-
Propargyl Group: The propargyl moiety is a key feature in several drugs, particularly as an inhibitor of monoamine oxidase (MAO) for the treatment of Parkinson's disease.[14] Propargyl ketones have also been explored as covalent inhibitors of various enzymes.
The combination of these two pharmacophores in 1-(Piperidin-2-yl)prop-2-yn-1-one suggests that it could be a valuable lead compound or intermediate in drug discovery programs targeting a variety of diseases.
Conclusion
1-(Piperidin-2-yl)prop-2-yn-1-one is a structurally interesting molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Although experimental data is currently scarce, this in-depth technical guide provides a solid foundation of predicted physicochemical properties, a plausible synthetic strategy, and an overview of its expected reactivity and potential biological relevance. It is hoped that this guide will stimulate further research into this and related compounds, ultimately unlocking their full potential in various scientific disciplines.
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